N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine
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Overview
Description
N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline class. This compound is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its structure features a quinazoline core substituted with chloro, fluoro, methoxy, and nitro groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Substituents: The chloro, fluoro, methoxy, and nitro groups are introduced through various substitution reactions. For instance, nitration can be achieved using concentrated nitric acid and sulfuric acid, while methoxylation can be performed using methanol in the presence of a base.
Final Assembly: The final step involves coupling the substituted quinazoline with an amine derivative under conditions such as heating with a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace these halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like DMF (dimethylformamide).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly proteins.
Medicine: Investigated as a potential kinase inhibitor for the treatment of cancers and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of kinase enzymes. It binds to the ATP-binding site of kinases, preventing phosphorylation of substrates and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as a kinase inhibitor.
Erlotinib: Similar in structure and function, used in cancer therapy.
Lapatinib: A dual kinase inhibitor targeting both EGFR and HER2.
Uniqueness
N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct binding affinities and selectivities compared to other quinazoline derivatives. This uniqueness can be exploited to develop more selective and potent therapeutic agents.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4O3/c1-24-14-6-12-9(5-13(14)21(22)23)15(19-7-18-12)20-8-2-3-10(16)11(17)4-8/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOOQLDHTIHUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)Cl)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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